molecular formula C16H18N4O2S B2543535 N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903188-39-5

N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2543535
CAS No.: 1903188-39-5
M. Wt: 330.41
InChI Key: OMSPTQUKZXGVES-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
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Scientific Research Applications

Analytical Methods in Antioxidant Research

The study of antioxidants and their implications in various fields, such as food engineering, medicine, and pharmacy, employs various critical tests to determine antioxidant activity. Methods like ORAC, HORAC, TRAP, and TOSC tests, based on hydrogen atom transfer, alongside electron transfer tests such as CUPRAC and FRAP, are pivotal. These assays, leveraging chemical reactions and spectrophotometry, have been applied successfully in analyzing antioxidants or determining the antioxidant capacity of complex samples. Such methodologies could be relevant when studying the antioxidant potential of N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide or related compounds (I. Munteanu & C. Apetrei, 2021).

Chemical and Biochemical Insights

Understanding the role of lipids and carbohydrates in the formation and fate of processing-related food toxicants like PhIP offers a comprehensive view of carbonyl chemistry in foods. This insight is crucial for identifying potential health risks and mechanisms of formation, which could parallel investigations into the metabolic pathways and interactions of complex organic compounds, including This compound (R. Zamora & F. Hidalgo, 2015).

Radical Cyclizations in Organic Synthesis

Research on radical cyclizations for constructing carbo- and heterocyclic compounds, including the control of regiochemistry, is pivotal in organic synthesis. This technique's ability to produce compounds under different conditions (e.g., temperature affecting cyclization course) is vital for creating physiologically active materials. Such methodologies might be instrumental in synthesizing and studying This compound for potential applications (H. Ishibashi & O. Tamura, 2004).

Safety and Hazards

Like all chemicals, this compound should be handled with care to avoid exposure. Depending on its specific properties, it might pose hazards such as toxicity or reactivity. Safety data sheets (SDS) provide information on the hazards of chemicals and how to handle them safely .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it might be used as a building block in synthetic chemistry .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-23-14-5-3-2-4-12(14)19-16(21)13-10-15(18-11-17-13)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSPTQUKZXGVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.